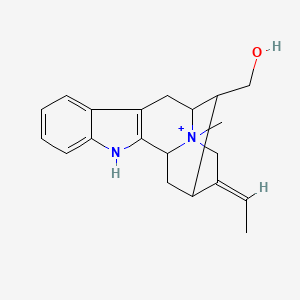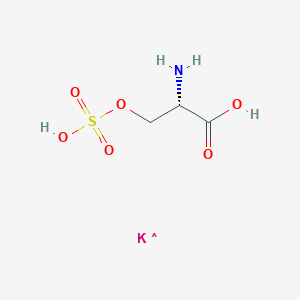
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI): is a chemical compound with the molecular formula C3H7NO6S.K and a molecular weight of 224.26 g/mol . It is also known by its IUPAC name, O-sulfo-L-serine, potassium salt . This compound is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) typically involves the esterification of L-serine with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally include:
Esterification: L-serine is reacted with sulfuric acid under controlled temperature and pH conditions to form the hydrogen sulfate ester.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Esterification: Large-scale esterification of L-serine with sulfuric acid.
Neutralization and Purification: The ester is neutralized with potassium hydroxide, followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate ester group to a hydroxyl group.
Substitution: The sulfate ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted serine derivatives depending on the reagents used.
Scientific Research Applications
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Protein Synthesis: Plays a role in the synthesis of proteins and peptides.
Metabolic Studies: Used in studies related to amino acid metabolism.
Medicine:
Neurological Research: Investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Drug Development: Used in the development of drugs targeting specific metabolic pathways.
Industry:
Biotechnology: Employed in the production of biotechnological products.
Pharmaceuticals: Used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) involves its interaction with various molecular targets and pathways:
Activation of Glycine Receptors: The compound activates glycine receptors, which play a role in neurotransmitter synthesis and neuroprotection.
Upregulation of PPAR-γ: It upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), resulting in anti-inflammatory effects.
Sphingolipid Formation: Involved in the formation of sphingolipids, which are essential for neural differentiation and survival.
Comparison with Similar Compounds
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) can be compared with other similar compounds, such as:
L-Serine: The parent amino acid, which is involved in protein synthesis and various metabolic pathways.
D-Serine: An isomer of L-serine, which has different biological roles and is not approved for supplemental use.
L-Serine O-phosphate: Another derivative of L-serine, which plays a role in phospholipid biosynthesis.
Uniqueness:
Specific Ester Group: The presence of the hydrogen sulfate ester group makes L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) unique in its chemical reactivity and applications.
Potassium Salt Form: The monopotassium salt form enhances its solubility and stability compared to other derivatives.
Properties
Molecular Formula |
C3H7KNO6S |
|---|---|
Molecular Weight |
224.26 g/mol |
InChI |
InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
InChI Key |
SEBAOEYOCOTLNZ-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O.[K] |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
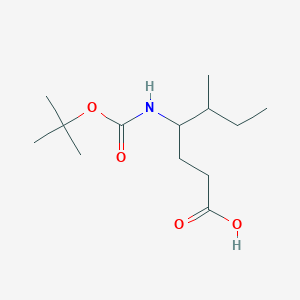
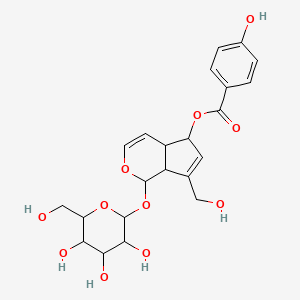
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
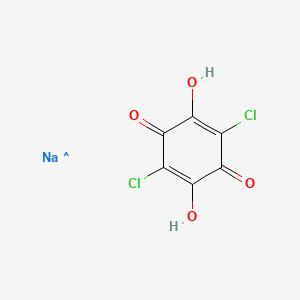
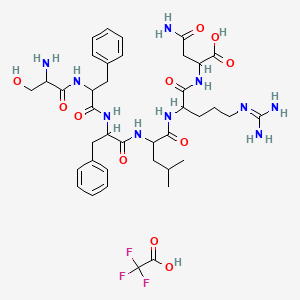
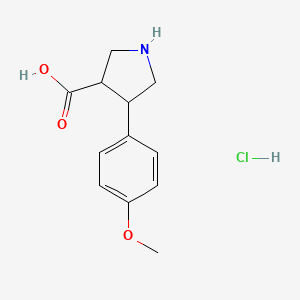
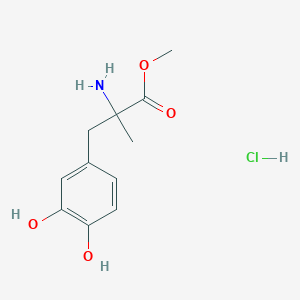
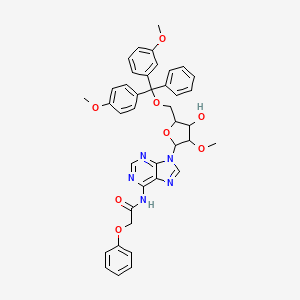
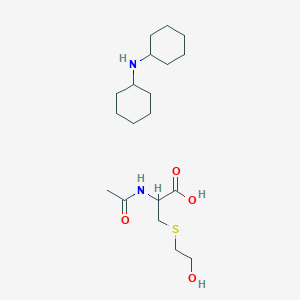
![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
